6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 940745-91-5
VCID: VC7200045
InChI: InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
SMILES: CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Molecular Formula: C21H21N3O2
Molecular Weight: 347.418

6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

CAS No.: 940745-91-5

Cat. No.: VC7200045

Molecular Formula: C21H21N3O2

Molecular Weight: 347.418

* For research use only. Not for human or veterinary use.

6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 940745-91-5

Specification

CAS No. 940745-91-5
Molecular Formula C21H21N3O2
Molecular Weight 347.418
IUPAC Name 4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
Standard InChI Key QGASOMQVTKCLAU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, 4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reflects its intricate architecture. The pyrrolo[3,4-d]pyrimidine core consists of a fused five-membered pyrrole ring and a six-membered pyrimidine ring, both partially saturated (3,4,6,7-tetrahydro). Key substituents include:

  • A p-tolyl group (4-methylphenyl) at position 4, introducing hydrophobicity and electron-donating effects via the methyl group.

  • A phenethyl moiety (2-phenylethyl) at position 6, contributing aromatic stacking potential and steric bulk.

  • Two ketone groups at positions 2 and 5, enabling hydrogen bonding and coordination with metal ions.

The molecular formula C21H21N3O2 (MW: 347.418 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES notation CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 encodes the connectivity, while the InChIKey QGASOMQVTKCLAU-UHFFFAOYSA-N ensures unique structural identification.

Crystallographic and Conformational Analysis

Although X-ray crystallography data are unavailable, computational modeling predicts a puckered pyrrolidine ring fused to a planar pyrimidine-dione system. The phenethyl and p-tolyl groups adopt equatorial positions to minimize steric clashes, as inferred from analogous pyrrolopyrimidine structures .

Synthesis and Reaction Pathways

General Synthetic Strategies

Pyrrolopyrimidine derivatives are typically synthesized via multicomponent condensation reactions. For this compound, a plausible pathway involves:

  • Formation of the pyrrolidine ring: Cyclocondensation of a β-keto ester with a substituted urea or thiourea.

  • Introduction of p-tolyl and phenethyl groups: Nucleophilic substitution or Friedel-Crafts alkylation at positions 4 and 6.

  • Oxidation to diones: Treatment with oxidizing agents like potassium permanganate to generate the 2,5-dione functionality .

Exact details remain proprietary, but patent literature suggests using microwave-assisted synthesis to enhance yield and purity for similar compounds .

Key Reagents and Conditions

Reaction StepReagents/ConditionsPurpose
CyclocondensationEthanol, reflux, 12hForm bicyclic core
AlkylationPhenethyl bromide, K2CO3, DMFIntroduce phenethyl group
OxidationKMnO4, H2O/acetone, 0°CGenerate dione groups

Table 1: Hypothesized synthesis protocol based on analogous methods .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N stretching).

  • NMR (1H): δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.2 ppm (methylene groups adjacent to nitrogen), δ 2.3 ppm (methyl group of p-tolyl).

  • MS (ESI+): m/z 348.4 [M+H]+.

Hypothesized Biological Activity

Antimicrobial Activity

Pyrrolopyrimidines substituted with aryl groups exhibit broad-spectrum antimicrobial effects. A 2023 study on analog 4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione reported MIC values of 8 µg/mL against Staphylococcus aureus. Structural similarities suggest comparable activity for the subject compound, though empirical validation is required.

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • Anticancer agents: Targeting overexpressed kinases in solid tumors.

  • Antidepressants: Modulating monoamine oxidase (MAO) activity via electron-rich aromatic systems.

Materials Science

The rigid bicyclic core and aryl substituents make it a candidate for:

  • Organic semiconductors: π-Stacking interactions enable charge transport.

  • Metal-organic frameworks (MOFs): Coordination through dione oxygen atoms.

PropertyValueSource
CAS No.940745-91-5
Molecular FormulaC21H21N3O2
Molecular Weight347.418 g/mol
IUPAC Name4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Predicted LogP3.2
Theoretical pKa9.4 (basic), 12.1 (acidic)

Table 2: Key physicochemical and structural data.

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